![molecular formula C25H27N5O B2809401 N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 2097902-38-8](/img/structure/B2809401.png)
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Aplicaciones Científicas De Investigación
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its interaction with specific proteins and enzymes.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the cyclopenta[c]pyridazine core with the piperidine ring and the benzyl and pyridinyl groups using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and its derivatives share a similar core structure and exhibit comparable biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide analogs are structurally related and used in similar applications.
Uniqueness
N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic development.
Propiedades
IUPAC Name |
N-benzyl-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c31-25(30(23-11-4-5-14-26-23)18-19-7-2-1-3-8-19)20-12-15-29(16-13-20)24-17-21-9-6-10-22(21)27-28-24/h1-5,7-8,11,14,17,20H,6,9-10,12-13,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVSXWHYOPXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
![2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2809319.png)
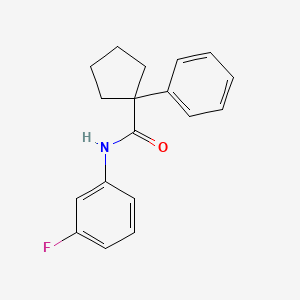
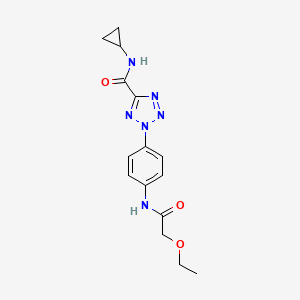
![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)
![Cyclopentyl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2809324.png)
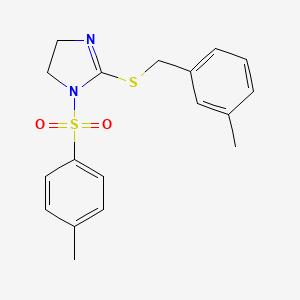
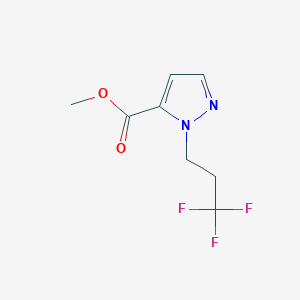
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
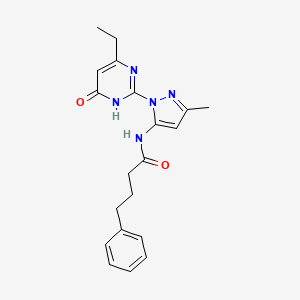
![(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one](/img/structure/B2809332.png)
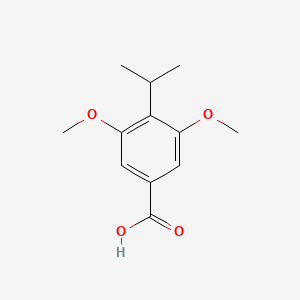
![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)
![2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2809338.png)
